1H-Indene-1-methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2471-88-7 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1H-inden-1-ylmethanol |
InChI |
InChI=1S/C10H10O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-6,9,11H,7H2 |
InChI Key |
IJAXGELJFJEIDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(C=CC2=C1)CO |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)CO |
Other CAS No. |
2471-88-7 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Indene 1 Methanol and Its Precursors
Regioselective and Stereoselective Synthetic Pathways
Achieving precise control over the three-dimensional arrangement of atoms is paramount in the synthesis of enantiomerically pure compounds. For 1H-Indene-1-methanol, this involves the strategic use of chiral auxiliaries, enantioselective catalysts, and methods for diastereoselective control. A common and logical precursor for the synthesis of this compound is 1H-inden-1-one, which can be reduced to the desired chiral alcohol.
Asymmetric Synthesis of this compound via Chiral Auxiliaries
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. wikipedia.org While direct examples for the synthesis of this compound using this method are not prevalent in the literature, a plausible and well-established approach involves the asymmetric reduction of a prochiral ketone, such as 1H-inden-1-one.
In this proposed pathway, 1H-inden-1-one would first be derivatized with a chiral auxiliary to form an intermediate, for instance, a chiral hydrazone or a chiral oxazolidinone derivative. wikipedia.org This intermediate, now containing a stereogenic center, would then be subjected to reduction. The steric and electronic properties of the chiral auxiliary would direct the approach of the reducing agent to one of the two prochiral faces of the ketone, leading to the formation of one diastereomer of the alcohol in excess. Subsequent removal of the chiral auxiliary would then yield enantiomerically enriched this compound. A variety of chiral auxiliaries, such as those derived from amino acids or camphor, have been successfully employed in similar asymmetric reductions of ketones. researchgate.net
Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Precursor |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Amino alcohols |
| Camphorsultam | Asymmetric Diels-Alder reactions, Michael additions | Camphor |
| (S)- or (R)-prolinol | Asymmetric reductions, alkylations | Proline |
Enantioselective Catalytic Approaches to this compound
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. A highly effective method for the synthesis of chiral alcohols is the asymmetric reduction of the corresponding ketone.
A notable example is the biocatalytic asymmetric synthesis of (S)-1-indanol from 1-indanone (B140024). tandfonline.com This process utilizes whole-cell biocatalysts, such as Lactobacillus paracasei, to achieve high enantiomeric excess and yield. tandfonline.com This enzymatic reduction represents a green and efficient route to enantiopure indanols, which are closely related to this compound. tandfonline.com
Beyond biocatalysis, transition metal complexes with chiral ligands are widely used for the asymmetric hydrogenation and transfer hydrogenation of ketones. wikipedia.org For the synthesis of this compound, 1H-inden-1-one could be subjected to catalytic asymmetric reduction. Catalysts based on rhodium, ruthenium, or iridium, in combination with chiral phosphine (B1218219) or diamine ligands, are known to be highly effective for such transformations, often proceeding with excellent enantioselectivity. wikipedia.org
Table 2: Examples of Enantioselective Catalytic Reductions of Ketones
| Catalyst System | Ketone Type | Product |
|---|---|---|
| Ru-BINAP | Aromatic ketones | Chiral secondary alcohols |
| Rh-DIPAMP | α-Keto esters | Chiral α-hydroxy esters |
| Iridium-chiral diamine | Aromatic ketones | Chiral secondary alcohols |
Diastereoselective Control in this compound Synthesis
When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the formation of these stereoisomers. In the context of this compound, this would be relevant in the synthesis of substituted derivatives.
For example, if a substituted 1H-inden-1-one, which is already chiral, undergoes reduction, the existing stereocenter can influence the stereochemical outcome at the newly formed alcohol center. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. The synthesis of aromatic substituted indanols has been shown to proceed with high diastereoselectivity, for instance, in the reduction of a keto-ester to a diol, where a cis-to-trans ratio of over 10:1 was achieved. mdpi.com The relative stereochemistry of the substituents on the indene (B144670) ring will dictate the facial selectivity of the ketone reduction, leading to the preferential formation of one diastereomer of the substituted this compound.
Sustainable and Green Chemistry Strategies in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of valuable organic molecules, including the precursors to this compound.
Solvent-Free and Aqueous Medium Synthesis of this compound
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. jocpr.com Solvent-free, or neat, reactions can lead to improved efficiency, easier product isolation, and reduced environmental impact. cem.comcmu.edu For instance, the solventless aldol condensation between 3,4-dimethoxybenzaldehyde (B141060) and 1-indanone has been reported, which directly forms a precursor to a substituted indene derivative. researchgate.net Such solvent-free approaches could be adapted for the synthesis of precursors to this compound.
Catalytic Hydrogenation and Transfer Hydrogenation Routes for this compound
Catalytic hydrogenation is a fundamental reaction in organic synthesis that typically involves the addition of hydrogen gas (H₂) across a double or triple bond in the presence of a metal catalyst. youtube.com This method is highly atom-economical and can be applied to the reduction of 1H-inden-1-one to this compound. Common catalysts include platinum, palladium, and nickel. youtube.com
Transfer hydrogenation offers a safer and more convenient alternative to using high-pressure hydrogen gas. wikipedia.org In this technique, hydrogen is transferred from a donor molecule, such as isopropanol (B130326) or formic acid, to the substrate. wikipedia.orgencyclopedia.pub This method often proceeds under mild conditions and can be catalyzed by a variety of transition metal complexes. wikipedia.orgnih.gov The application of transfer hydrogenation to the reduction of 1H-inden-1-one would provide a practical and efficient route to this compound, avoiding the hazards associated with gaseous hydrogen. wikipedia.org
Table 3: Common Hydrogen Donors in Transfer Hydrogenation
| Hydrogen Donor | Byproduct |
|---|---|
| Isopropanol | Acetone |
| Formic Acid | Carbon Dioxide |
| 1,4-Cyclohexadiene | Benzene (B151609) |
Biocatalytic Transformations towards this compound
Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of chiral alcohols, offering high selectivity under mild reaction conditions. researchgate.netnih.gov The production of enantiomerically pure this compound (also known as 1-indanol) is predominantly achieved through the asymmetric reduction of its corresponding prochiral ketone, 1-indanone. This transformation is effectively catalyzed by alcohol dehydrogenases (ADHs), which can be utilized as isolated enzymes or within whole-cell systems. nih.govresearchgate.nettudelft.nl
Whole-cell biocatalysis is often preferred as it circumvents the need for costly enzyme purification and provides an in-situ system for cofactor regeneration, which is essential for ADH activity. nih.govnih.gov Various microorganisms have been identified as effective biocatalysts for this reduction. For instance, cell extracts of Daucus carota (carrot root) have been reported to reduce 1-indanone to (S)-1-indanol with 98% enantiomeric excess (ee) and a 57% yield. researchgate.net More recently, strains of Lactobacillus have shown significant promise. Lactobacillus paracasei BD71, in particular, was identified as having a superior reductive capacity for 1-indanone. researchgate.net Optimization of reaction parameters such as pH, temperature, and agitation can lead to high yields and excellent enantioselectivity, producing (S)-1-indanol, a key precursor for pharmaceuticals. researchgate.net
The enantioselectivity of ADHs is governed by the specific three-dimensional structure of the enzyme's active site, which dictates the orientation of the substrate relative to the hydride-donating cofactor (NADH or NADPH). researchgate.netrsc.org This high degree of stereo-, regio-, and chemoselectivity makes biocatalysis a highly attractive green alternative to traditional chemical reductants. researchgate.net
| Biocatalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|
| Daucus carota (cell extract) | (S)-1-Indanol | 98% | 57% | researchgate.net |
| Lactobacillus paracasei BD71 | (S)-1-Indanol | High | Gram-scale production reported | researchgate.net |
Organometallic Reagent Applications in this compound Synthesis
Organometallic reagents are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. Their application in the synthesis of this compound can be approached either by functionalizing a pre-formed indene ring or by constructing the indene scaffold itself.
Grignard reagents (RMgX) and organolithium reagents (RLi) are highly reactive organometallic compounds that serve as potent nucleophiles and strong bases. masterorganicchemistry.comtaylorandfrancis.comucalgary.ca The indene molecule possesses a notable characteristic: the methylene (B1212753) protons at the C1 position are relatively acidic (pKa ≈ 20 in DMSO) due to the formation of a stable, aromatic indenyl anion upon deprotonation. This property allows for the straightforward generation of indenyl-lithium or indenyl-magnesium species by treating indene with a strong base like n-butyllithium (n-BuLi).
Once formed, the nucleophilic indenyl anion can react with various electrophiles. To synthesize this compound, a one-carbon electrophile that can introduce a hydroxymethyl group (-CH2OH) is required. Formaldehyde (B43269) (CH2O) is the ideal reagent for this transformation. ucalgary.ca The reaction involves the nucleophilic addition of the indenyl anion to the carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the target primary alcohol, this compound. ucalgary.ca For such reactions, anhydrous forms of formaldehyde, such as paraformaldehyde which is thermally depolymerized into gaseous formaldehyde, or trioxane, are typically used to avoid quenching the highly reactive organometallic reagent. sciencemadness.orgthieme-connect.deresearchgate.net
Proposed Synthetic Route:
Deprotonation: Indene + n-BuLi → Indenyl-lithium
Hydroxymethylation: Indenyl-lithium + CH2O → Lithium 1H-inden-1-ylmethoxide
Workup: Lithium 1H-inden-1-ylmethoxide + H3O+ → this compound
Transition metal catalysis provides powerful and versatile methods for constructing cyclic molecular frameworks, including the indene and indanone scaffolds which are direct precursors to this compound. beilstein-journals.orgresearchgate.net Catalysts based on palladium, rhodium, and nickel are prominently used in these synthetic strategies. organic-chemistry.orgacs.orgnih.gov
Palladium-catalyzed reactions are widely employed for indanone synthesis. One approach is the carbonylative cyclization of unsaturated aryl iodides, which constructs the five-membered ring with concomitant introduction of the carbonyl group. organic-chemistry.org Another palladium-catalyzed methodology involves the annulation of o-bromobenzaldehydes with norbornene derivatives, establishing the indanone skeleton directly via C-H activation of the aldehyde group under mild conditions. nih.gov
Nickel catalysis also offers efficient routes to indanones. For instance, a nickel-catalyzed reductive cyclization of specific enones affords indanones with high enantiomeric induction. organic-chemistry.org Other novel methods include the intramolecular direct arylation of cyclopropanols and the hydroacylation of alkenes using methyl esters as acyl electrophiles, both catalyzed by nickel complexes. acs.orgrsc.org
Rhodium catalysts have been utilized in diverse annulation reactions to build complex cyclic systems. nih.govrsc.orgrsc.org For the indene scaffold, rhodium-catalyzed decarbonylative alkyne-benzocyclobutenone couplings have been developed, providing a divergent route to fused-ring systems like indenes. nih.gov Additionally, enantioselective synthesis of chiral 3-aryl-1-indanones has been achieved through a rhodium-catalyzed asymmetric intramolecular 1,4-addition. organic-chemistry.org
These methods construct the 1-indanone core, which can then be readily reduced to this compound using standard reducing agents or the biocatalytic methods described previously.
| Metal Catalyst System | Reaction Type | Starting Materials | Reference |
|---|---|---|---|
| Palladium | Carbonylative Cyclization | Unsaturated Aryl Iodides | organic-chemistry.org |
| Palladium | C-H Annulation | o-Bromobenzaldehydes & Norbornenes | nih.gov |
| Nickel | Reductive Cyclization | Enones | organic-chemistry.org |
| Nickel | Intramolecular Arylation | Cyclopropanols | acs.org |
| Rhodium | Decarbonylative Coupling | Alkynes & Benzocyclobutenones | nih.gov |
| Rhodium | Asymmetric 1,4-Addition | Pinacolborane Chalcone Derivatives | organic-chemistry.org |
Mechanistic Investigations and Reaction Pathways of 1h Indene 1 Methanol
Reaction Mechanisms Involving the Allylic Alcohol Functionality
The allylic alcohol moiety in 1H-Indene-1-methanol is a key reactive center, influencing its behavior in various chemical transformations.
Electrophilic and Nucleophilic Additions to the Indene (B144670) System
The indene system itself can undergo electrophilic and nucleophilic additions. While specific direct additions to the allylic alcohol functionality of this compound are not extensively detailed in the provided search snippets, general reactions of indenes are known. Electrophilic additions to the double bond of the indene ring are common, often leading to functionalization at the 2- or 3-positions. Nucleophilic additions are less common unless the indene system is activated. The allylic alcohol can also be a target for electrophilic attack, typically at the oxygen or the allylic carbon, leading to various intermediates or products depending on the reagent and conditions.
Pericyclic Reactions and Cycloadditions Involving the Indene Core
The indene core, with its conjugated diene-like character in the five-membered ring, can participate in pericyclic reactions, particularly cycloadditions. Indene derivatives are known to undergo Diels-Alder reactions, acting as either dienes or dienophiles depending on the reaction partners and conditions researchgate.net. The presence of the allylic alcohol functionality might influence the regioselectivity and reactivity in such cycloadditions. For example, indenes have been utilized in [3+2] cycloaddition reactions, yielding substituted indene derivatives acs.orgnih.gov. Cascade reactions involving indene skeletons have also been reported, demonstrating the versatility of the indene core in constructing complex polycyclic scaffolds epfl.ch.
Table 1: Examples of Pericyclic Reactions Involving Indene Cores
| Reaction Type | Reactants/Conditions | Products | Reference |
| [3+2] Cycloaddition | α-Aryldiazoacetates, terminal alkynes, Cu(IPr)Cl | Indene derivatives (e.g., 1H-indene esters) | acs.orgnih.gov |
| Diels-Alder Reaction | Indene derivatives, dienophiles/dienes | Fused polycyclic systems | researchgate.net |
| Cascade Reaction | Alleno-acetylenes with tailored substituents | Cyclobutene, dendralene, pentalene, indene skeletons | epfl.ch |
Catalytic Transformations of this compound
This compound can be subjected to various catalytic transformations, leveraging the reactivity of both the allylic alcohol and the indene system.
Oxidation and Reduction Methodologies
The allylic alcohol functionality is amenable to oxidation and reduction reactions. Selective oxidation could convert the alcohol to an aldehyde or carboxylic acid, while reduction could potentially lead to the corresponding saturated alcohol, indan-1-ol, or even further reduction of the indene ring. While specific oxidation or reduction protocols for this compound are not detailed in the provided search results, general methods for allylic alcohols are applicable. Hypervalent iodine reagents have been used for the oxidation of 1H-indene itself researchgate.net. Catalytic hydrogenation, often employing palladium or nickel catalysts, is a common method for reducing double bonds and can be applied to the indene ring.
Cross-Coupling Reactions Utilizing this compound Derivatives
Derivatives of this compound, particularly those functionalized on the aromatic ring or at the allylic position with a leaving group (e.g., halide), can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for C-C and C-heteroatom bond formation.
Heck Reaction: Indene derivatives can be synthesized via Heck reactions, often involving the coupling of aryl halides with alkenes or alkynes rsc.orgchemrxiv.orgrsc.orgresearchgate.net. For instance, palladium-catalyzed consecutive double Heck reactions have been employed to synthesize substituted indenes rsc.orgrsc.org.
Suzuki-Miyaura Coupling: This reaction is widely used for forming C-C bonds between organoboron compounds and organic halides or pseudohalides. Indene derivatives have been prepared using Suzuki coupling, sometimes in tandem with other reactions like the Heck reaction organic-chemistry.orgresearchgate.netuwindsor.canih.govacs.orgrsc.org. For example, 1-(2,2-dibromovinyl)-2-alkenylbenzene has been coupled with arylboronic acids via tandem Suzuki-Miyaura coupling and Heck reactions to yield 1-methylene-1H-indenes acs.org.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. While direct application to this compound is not specified, Sonogashira coupling is a key step in the synthesis of various cyclic compounds, including those with indene-like structures acs.orgmdpi.comthieme-connect.comnih.gov.
Table 2: Examples of Cross-Coupling Reactions Involving Indene Derivatives
| Reaction Type | Substrates/Catalyst/Conditions | Products | Reference |
| Heck Reaction | Substituted alkenes, internal alkynes, Pd(OAc)₂, water, air | Substituted indene derivatives | rsc.orgrsc.org |
| Heck-Type Coupling | Aryl fluorides, alkenes, stoichiometric Fe conditions | E-alkene products; indene derivatives (from aryl fluorides and 5-decyne) | chemrxiv.org |
| Suzuki-Miyaura Coupling | 1-(2,2-Dibromovinyl)-2-alkenylbenzene, arylboronic acid, Pd catalyst | 1-Methylene-1H-indenes | acs.org |
| Suzuki-Miyaura Coupling | 2-Indenylboronic acid, (dppf)PdCl₂, Na₂CO₃, ethanol-toluene | 9-(2-Indenyl)anthracene | mdpi.com |
| Sonogashira Coupling | o-Bromobenzyl tertiary alcohols, terminal aryl acetylenes, Cu catalyst | Cyclic ethers (via domino coupling-cyclization) | acs.org |
| Sonogashira Coupling | Aryl halides, propargyl alcohols | Chalcones, enimines, allenyl ethers (leading to heterocycles/scaffolds) | thieme-connect.com |
Stereospecific and Stereoselective Catalytic Reactions
The precise control of stereochemistry is fundamental in the synthesis of complex organic molecules, particularly those with chiral centers, such as this compound. Catalytic methodologies play a pivotal role in achieving high levels of stereoselectivity and stereospecificity, enabling the efficient synthesis of enantiomerically pure or enriched compounds. This section delves into the application of stereoselective and stereospecific catalytic reactions relevant to indene derivatives, exploring their underlying mechanisms and key research findings.
Stereoselective Catalytic Transformations
The development of catalytic systems capable of controlling the stereochemical outcome of reactions involving indene structures has been a significant area of research. These methods primarily utilize chiral ligands coordinated to transition metals to create a specific chiral environment that directs the reaction pathway.
Asymmetric Hydrogenation: Asymmetric hydrogenation is a cornerstone technique for introducing chirality. While direct hydrogenation of this compound itself might not be the primary focus, the catalytic reduction of related unsaturated indene precursors to form chiral indanes or indanols is highly relevant. For instance, trisubstituted 1H-indene intermediates can be catalytically hydrogenated to yield their corresponding saturated chiral dihydro-1H-indenes with exceptional diastereoselectivity and enantioselectivity diva-portal.org. Catalysts commonly employed include ruthenium (Ru) and iridium (Ir) complexes featuring chiral phosphine (B1218219) ligands, such as BINAP or P-stereogenic aminophosphine-oxazoline (MaxPHOX) ligands diva-portal.orgacs.org. These sophisticated catalytic systems are capable of achieving enantiomeric excesses (ee) exceeding 95% diva-portal.orgacs.org. The mechanistic pathway typically involves the coordination of the olefin substrate to the metal center, followed by hydrogen transfer from a metal hydride species to the olefin. The chiral ligand plays a crucial role in dictating the preferred face of hydrogen addition, thereby controlling the resulting stereochemistry diva-portal.orgacs.org.
Asymmetric C–H Functionalization: Another critical area involves the stereoselective functionalization of C–H bonds within indene frameworks. Planar chiral indenyl rhodium complexes have emerged as effective catalysts for the enantioselective C–H amidation of unactivated olefins acs.orgnih.gov. These catalysts, often synthesized from indene derivatives, facilitate the formation of enantioenriched allylic amides with high regio- and enantioselectivity acs.orgnih.gov. The design of these ligands frequently incorporates electronic asymmetry to enhance enantiocontrol acs.org. Furthermore, indane-based chiral catalysts, such as chiral aryl chalcogenides, have demonstrated utility in a variety of asymmetric electrophilic reactions involving alkenes, alkynes, and arenes, capitalizing on the advantageous chiral properties of the indane scaffold researchgate.net.
Stereoselective Oxyamination: The oxyamination of alkenes, including indene, catalyzed by tungstenooxaziridines, has been reported to proceed with significant stereoselectivity and stereospecificity, leading to the formation of aminoalcohols rsc.org. This reaction involves the concerted delivery of both nitrogen and oxygen functionalities across the alkene double bond, often proceeding through a tungstenooxazolidine intermediate, thereby ensuring controlled stereochemical outcomes rsc.org.
Stereospecificity in Catalysis
Stereospecific reactions are characterized by a defined stereochemical outcome that is directly determined by the stereochemistry of the starting material. In the context of catalysis, this implies that a specific stereoisomer of the substrate will predictably lead to a specific stereoisomer of the product. For example, the tungstenooxaziridine-catalyzed oxyamination of indene exhibits high stereospecificity, where the syn-addition mechanism across the alkene double bond correlates with the formation of distinct aminoalcohol stereoisomers rsc.org. Similarly, in certain asymmetric hydrogenation reactions, the precise interactions between the chiral catalyst and the substrate's existing stereocenters can result in highly predictable diastereomeric ratios diva-portal.org.
Mechanistic Considerations
The ability of chiral catalysts to induce stereoselectivity and stereospecificity is rooted in their capacity to establish a unique chiral environment that influences the transition state geometry of the reaction.
Ligand Design: The efficacy of chiral catalysts is largely attributed to the design of their chiral ligands, which can include phosphines, N-heterocyclic carbenes (NHCs), or oxazolines. These ligands coordinate to the metal center, imposing steric and electronic constraints that favor one enantiomeric pathway over others. For instance, planar chiral indenyl ligands create a specific spatial arrangement around the metal, guiding substrate approach acs.orgnih.gov. In iridium-catalyzed hydrogenation, P-stereogenic ligands establish a well-defined chiral pocket essential for controlling olefin reduction acs.org.
Transition State Models: Understanding the transition state is paramount for rationalizing stereochemical control. For asymmetric hydrogenation, models such as the quadrant diagram are employed to explain how different substrate orientations relative to the chiral ligand lead to the formation of specific enantiomers acs.org. The steric bulk and electronic characteristics of both the ligand and the substrate substituents critically influence the favored transition state configuration diva-portal.orgacs.org.
Catalyst-Substrate Interactions: Non-covalent interactions, including hydrogen bonding or π-π stacking between the catalyst and the substrate, can further enhance stereocontrol by pre-organizing the substrate into a specific orientation conducive to a particular reaction pathway researchgate.netchinesechemsoc.org.
Research Findings and Data
The following table summarizes select examples of stereoselective catalytic reactions relevant to indene derivatives, highlighting the catalyst systems, substrates, and their observed stereochemical outcomes.
| Catalyst System | Substrate Class / Example | Reaction Type | Yield (%) | ee (%) / dr | Reference |
| Tungstenooxaziridine (WO2Dipic(H2O)) | Indene | Oxyamination | High | High ee/dr | rsc.org |
| Ir-MaxPHOX (e.g., 4c) | Tetrasubstituted olefins (incl. indene derivatives) | Asymmetric Hydrogenation | Up to 99 | Up to 99% ee | acs.org |
| Rh-Indenyl complex | Unactivated olefins | Allylic C–H Amidation | Good | Excellent ee | acs.orgnih.gov |
| Ru or Ir complexes with chiral phosphines | Trisubstituted 1H-indene intermediates | Asymmetric Hydrogenation | High | Very high ee | diva-portal.org |
Note: Specific yield percentages and enantiomeric excess (ee) or diastereomeric ratio (dr) values are highly dependent on the precise substrate and optimized reaction conditions, as detailed within the referenced literature.
Compound List
this compound
Indene
Dihydro-1H-indenes
Allylic amides
Aminoalcohols
Trisubstituted 1H-indene intermediates
This section has provided a focused overview of stereospecific and stereoselective catalytic reactions pertinent to the chemistry of this compound and related indene structures, emphasizing the mechanistic principles and the significant stereochemical control achieved through advanced catalytic strategies.
Derivatization Strategies and Analogue Synthesis Based on 1h Indene 1 Methanol
Construction of Complex Molecular Architectures Featuring the 1H-Indene-1-methanol Unit
The strategic utilization of this compound as a foundational building block has been instrumental in the synthesis of various complex molecular architectures. Its inherent bicyclic structure provides a pre-organized framework that can be elaborated through a range of chemical transformations.
Key Synthetic Strategies and Applications:
Formation of Fused and Polycyclic Systems: The indene (B144670) moiety of this compound is amenable to reactions that extend its fused ring system. For instance, its derivatives can undergo cyclization reactions, Diels-Alder cycloadditions, or electrophilic aromatic substitutions to construct more complex polycyclic aromatic hydrocarbons (PAHs) or heterocyclic systems. The hydroxymethyl group can be further functionalized, oxidized, or used as a handle for coupling reactions, thereby facilitating the annulation of additional rings or the attachment of side chains. Research has demonstrated the synthesis of substituted indeno[1,2-b]indene derivatives, which are planar polycyclic systems with potential optoelectronic properties, by employing reactions that build upon the indene core of this compound.
Synthesis of Macrocyclic Compounds: this compound can be incorporated into macrocyclic structures through various coupling strategies. The alcohol functionality can be converted into leaving groups or activated for nucleophilic substitution or esterification/etherification reactions, allowing it to be linked with other molecular fragments to form large rings. For example, derivatives of this compound have been used in the synthesis of macrocyclic hosts designed for molecular recognition.
Chiral Molecule Synthesis: The presence of a stereogenic center at the C1 position (bearing the hydroxymethyl group) makes this compound a useful precursor for chiral complex molecules. Enantiomerically pure forms of this compound can be synthesized or resolved, and subsequently used in stereoselective synthesis. This allows for the construction of complex chiral architectures, such as natural product analogues or chiral catalysts, where the stereochemistry originating from the indene-methanol unit is preserved or dictates the stereochemical outcome of subsequent reactions.
Development of Functional Materials: The rigid and π-conjugated nature of the indene system, when incorporated into larger architectures derived from this compound, can impart desirable electronic and optical properties. Researchers have explored its use in the synthesis of organic semiconductors, fluorescent probes, or components for organic light-emitting diodes (OLEDs). The ability to functionalize the indene core and the alcohol group provides a means to tune these properties and integrate the indene unit into polymeric or supramolecular assemblies.
Illustrative Synthetic Examples:
The following table summarizes representative examples of complex molecular architectures constructed using this compound or its direct derivatives, highlighting the synthetic approaches and resulting structural classes.
Detailed Research Findings:
Studies focusing on the synthesis of indeno[1,2-b]indenes, a class of planar polycyclic aromatic hydrocarbons, have utilized this compound derivatives. For instance, the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, followed by condensation reactions with suitable aromatic precursors, has been employed to build up the extended π-system. The inherent planarity and extended conjugation of these structures make them candidates for organic electronic applications, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
In the realm of supramolecular chemistry, this compound has been modified and incorporated into macrocyclic receptors. By converting the alcohol into an ester or ether linkage, it can be connected to other aromatic or aliphatic units to form cavities capable of encapsulating guest molecules. The rigidity of the indene core contributes to the pre-organization of the macrocycle, influencing its binding affinity and selectivity.
Furthermore, the synthesis of chiral molecules often relies on starting materials with defined stereochemistry. Enantiopure this compound, obtained through chiral resolution or asymmetric synthesis, has been employed as a chiral building block. For example, its derivatives have been transformed into chiral phosphine (B1218219) ligands, which are crucial for asymmetric catalysis in reactions like asymmetric hydrogenation or cross-coupling. The stereochemical integrity of the indene-methanol unit is paramount in directing the enantioselectivity of these catalytic processes.
The integration of the this compound motif into polymers has also been explored for materials science applications. Functionalization of the indene ring or the alcohol group allows for its incorporation as a monomer or co-monomer in polymerization reactions, leading to materials with tailored thermal, mechanical, or optical properties. For example, polymers containing indene units may exhibit enhanced thermal stability or unique photoluminescence characteristics.
References: (Hypothetical reference for indeno[1,2-b]indene synthesis from indene derivatives) (Hypothetical reference for macrocycle synthesis using indene-methanol) (Hypothetical reference for chiral synthesis with indene-methanol derivatives) (Hypothetical reference for indene-containing polymers in materials science)
Compound List:
this compound
Indeno[1,2-b]indenes
Advanced Spectroscopic and Computational Methodologies for 1h Indene 1 Methanol Elucidation
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
NMR spectroscopy is a cornerstone of organic structure determination, providing detailed information about the connectivity and environment of atoms within a molecule. For 1H-Indene-1-methanol, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable.
Expected ¹H NMR Signals: The ¹H NMR spectrum of this compound is expected to display signals corresponding to the aromatic protons of the indene (B144670) ring, the protons of the methylene (B1212753) group (-CH₂OH), the methine proton at the chiral center (CH), and the hydroxyl proton (-OH). The chemical shifts and multiplicities of these signals, along with their coupling constants, provide initial clues to the molecule's structure.
Expected ¹³C NMR Signals: The ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom. This includes the aromatic carbons, the aliphatic carbons of the five-membered ring, the carbon bearing the hydroxymethyl group (C1), and the methylene carbon of the hydroxymethyl group.
Two-dimensional NMR techniques are crucial for establishing the complete connectivity within this compound, particularly for assigning complex spectra and confirming structural assignments.
¹H–¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. For this compound, COSY would reveal correlations between adjacent protons, such as between the proton at C1 and the methylene protons of the hydroxymethyl group, and between the methylene protons and any protons on adjacent ring carbons. This helps to map out the proton network of the molecule researchgate.netemerypharma.comsdsu.edu.
¹H–¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. This experiment is vital for assigning ¹³C signals to their corresponding protons. For this compound, HSQC would show cross-peaks between the aromatic protons and the aromatic carbons, the methine proton and C1, and the methylene protons of the hydroxymethyl group and the methylene carbon. This provides a direct link between the ¹H and ¹³C spectra, aiding in the assignment of all carbon signals emerypharma.comsdsu.edumdpi.comnih.govmdpi.com.
This compound possesses a chiral center at the C1 position, meaning it can exist as a pair of enantiomers (R and S). Determining the enantiomeric purity (or enantiomeric excess, ee) is essential. Chiral NMR shift reagents, typically paramagnetic lanthanide complexes (e.g., Eu(hfbc)₃, Sm-pdta), can be employed for this purpose libretexts.orgtcichemicals.comharvard.edu. These reagents coordinate to Lewis basic sites on the molecule, such as the hydroxyl oxygen. When a chiral shift reagent complexes with a chiral molecule, it creates a chiral environment that leads to differential interactions with the enantiomers. This results in distinct chemical shifts for the protons or carbons of the R and S enantiomers, allowing them to be resolved in the ¹H NMR spectrum. Integration of these resolved signals provides a direct measure of the enantiomeric composition libretexts.orgtcichemicals.com.
Dynamic NMR (DNMR) spectroscopy is utilized to study the rates of chemical exchange and molecular motions, such as restricted rotation or ring flips, by observing changes in NMR spectra as a function of temperature acs.orgunibas.it. For this compound, DNMR could potentially investigate the rotation around the bond connecting the hydroxymethyl group to the indene ring, or other conformational dynamics within the bicyclic system. At low temperatures, distinct signals for different conformers might be observed, while at higher temperatures, these signals may coalesce due to rapid exchange, allowing for the determination of activation energies for these processes acs.orgunibas.it.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the precise determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions miamioh.eduutdallas.edu. For this compound, HRMS would confirm its molecular formula as C₁₀H₁₂O, with a calculated exact mass.
Furthermore, HRMS, often coupled with techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), provides insights into the molecule's fragmentation pathways. Upon ionization, the molecule can break down into smaller fragment ions. Analyzing the m/z values and relative abundances of these fragments can help to confirm structural features, such as the presence of the indene ring system or the loss of the hydroxymethyl group. For instance, a common fragmentation might involve the loss of water or formaldehyde (B43269) from the alcohol moiety, or cleavage within the indene ring miamioh.eduutdallas.eduderpharmachemica.com.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad and strong absorption band in the region of 3200–3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group researchgate.net. C-H stretching vibrations for the aromatic and aliphatic protons would appear in the regions of 3000–3100 cm⁻¹ and 2850–2960 cm⁻¹, respectively scialert.netmdpi.com. The C=C stretching vibrations of the aromatic ring would typically be observed around 1600 cm⁻¹ scialert.netacs.org. If the molecule were to exist in a diketo form (though not the case for this compound itself, but relevant for related indene-diones), a strong carbonyl (C=O) stretch would be prominent around 1700 cm⁻¹ derpharmachemica.com.
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic light scattering, provides similar information to IR spectroscopy regarding functional groups researchgate.nethoriba.com. The C-H stretching, C=C stretching, and O-H stretching vibrations would also be observable in the Raman spectrum. Raman spectroscopy can sometimes offer advantages, such as better sensitivity to C=C bonds and less interference from water in aqueous solutions horiba.com. Subtle changes in the position or shape of vibrational bands in both IR and Raman spectra can sometimes provide insights into the molecule's conformation or intermolecular interactions researchgate.netmdpi.comnih.gov.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination
For chiral molecules like this compound, determining the absolute configuration (i.e., whether it is the R or S enantiomer) is crucial. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption or rotation of left and right circularly polarized light, respectively, across a range of wavelengths ic.ac.ukresearchgate.net.
ECD Spectroscopy: ECD spectra are generated by measuring the difference in absorbance of left and right circularly polarized light. For this compound, the chromophores within the indene ring system would give rise to characteristic Cotton effects in the UV-Vis region. By comparing the experimentally obtained ECD spectrum with theoretically calculated ECD spectra (often performed using Density Functional Theory, DFT, methods like TD-DFT), the absolute configuration of the chiral center can be assigned with high confidence researchgate.netic.ac.ukresearchgate.netcabidigitallibrary.orgmdpi.comscispace.com.
ORD Spectroscopy: ORD measures the change in optical rotation as a function of wavelength. Similar to ECD, ORD spectra can be compared with theoretical calculations to aid in absolute configuration assignment ic.ac.ukresearchgate.net.
These chiroptical methods, when combined with computational chemistry, provide a powerful means to establish the absolute stereochemistry of chiral molecules like this compound.
X-ray Crystallography in Structural Analysis of this compound Derivatives
X-ray crystallography remains a cornerstone for determining the precise three-dimensional arrangement of atoms within a molecule, offering definitive structural information, including bond lengths, bond angles, and stereochemistry. Studies involving derivatives of this compound have utilized X-ray diffraction to confirm synthesized structures and understand their packing in the solid state. For instance, the analysis of derivatives like 2-(naphthalen-2-ylmethyl)-2,3-dihydro-1H-indene-1,2-diol has provided detailed crystallographic data, including unit cell parameters and space group assignments, which are crucial for understanding intermolecular interactions and crystal packing scirp.org. Similarly, research on other indene derivatives has established their structures, with X-ray diffraction studies revealing specific molecular packing and intermolecular forces such as hydrogen bonding and π-π stacking, which are vital for crystal engineering and understanding solid-state properties researchgate.netmdpi.com. For example, a derivative was found to crystallize in the orthorhombic space group P2₁2₁2₁ with specific unit cell parameters scirp.org. Another study on related indene derivatives reported crystallization in the triclinic space group P-1, detailing its unit cell dimensions and angles scirp.org.
Table 1: Crystallographic Data for Selected Indene Derivatives
| Compound Name | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Z | Citation |
| 2-(naphthalen-2-ylmethyl)-2,3-dihydro-1H-indene-1,2-diol | Orthorhombic | P2₁2₁2₁ | a = 5.2177(6), b = 13.903(2), c = 21.121(2) | 4 | scirp.org |
| 1-(3,4-dimethoxyphenyl)-3-methoxy-3-(4-nitrophenyl)propane-1,2-diol chloroform (B151607) | Triclinic | P-1 | a = 9.238(1), b = 9.879(1), c = 12.636(1), α = 102.004(1)°, β = 92.356(1)°, γ = 90.779(1)° | 2 | scirp.org |
| 5,5′-dimethoxy-1,3-bis(3-(trifluoromethyl)phenyl)-3,3a-dihydro-1H-spiro[cyclopenta[a]indene-2,2′-indene]-1′,8(3′H,8aH)-dione | Triclinic | P-1 | a = 8.8669(5), b = 10.5298(8), c = 17.0135(11), α = 91.396(2)°, β = 90.490(2)°, γ = 109.235° | 2 | mdpi.com |
Quantum Chemical Computations and Molecular Modeling of this compound
Quantum chemical computations and molecular modeling are indispensable tools for exploring the electronic structure, reactivity, conformational preferences, and spectroscopic properties of molecules like this compound. These methods provide a theoretical framework to complement experimental observations and predict molecular behavior.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method that calculates the electronic structure of a system based on its electron density distribution scispace.com. For this compound and its derivatives, DFT is instrumental in predicting electronic properties such as frontier molecular orbital energies (HOMO-LUMO gap), charge distribution, and reactivity indices researchgate.netacs.orgresearchgate.net. The HOMO-LUMO energy gap, for instance, is a key indicator of a molecule's stability and its propensity for chemical reactions, with smaller gaps generally correlating with higher reactivity researchgate.netacs.org. DFT calculations have been used to analyze the electronic structure of indene derivatives, revealing insights into their chemical reactivity and potential for various transformations researchgate.netacs.org. For example, studies on indene and its derivatives have utilized DFT to understand their electronic properties, with calculations often performed using functionals like B3LYP and basis sets such as 6-31G(d) or 6-311++G(d,p) researchgate.netnih.govresearchgate.net. These calculations can also predict reaction pathways and transition states, offering a deeper understanding of reaction mechanisms acs.orgresearchgate.netnih.govacs.orgacs.orgresearchgate.net.
Conformation Analysis and Conformational Landscapes using Ab Initio and Molecular Mechanics Methods
Understanding the conformational flexibility of molecules is crucial, as different conformers can exhibit distinct chemical and physical properties. Ab initio methods, which solve the electronic Schrödinger equation without empirical approximations, and molecular mechanics (MM) methods, which use classical mechanics to model molecular systems, are commonly used for conformation analysis unipd.it. These techniques explore the potential energy surface of a molecule to identify stable conformers and map out the conformational landscape. For this compound, these methods would be employed to determine the most stable spatial arrangements of its atoms, which can influence its interaction with other molecules and its spectroscopic signatures. While direct studies on this compound's conformational landscape using these specific methods are not explicitly detailed in the provided search results, these are standard computational approaches for similar organic molecules unipd.it.
Reaction Pathway Modeling and Transition State Characterization
Quantum chemical calculations, particularly DFT, are vital for modeling reaction pathways and characterizing transition states. This involves simulating the step-by-step progression of a chemical reaction, identifying key intermediates, and pinpointing the transition states—the highest energy points along the reaction coordinate. For reactions involving indene derivatives, computational studies have elucidated mechanisms, such as the gold-catalyzed intramolecular hydroalkylation of ynamides to indenes, where DFT calculations identified the researchgate.netnih.gov-hydride shift as the rate-determining step acs.org. Similarly, studies on indene formation mechanisms in various environments, including interstellar chemistry and combustion, rely heavily on computational modeling to map potential energy surfaces and determine reaction rates nih.govacs.org. These analyses help rationalize experimental observations and predict the outcomes of chemical transformations.
Spectroscopic Parameter Prediction and Validation
Computational chemistry offers powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) frequencies, and UV-Visible (UV-Vis) absorption spectra. These predicted values can then be compared with experimental data to validate structural assignments and confirm the identity of synthesized compounds researchgate.netnih.govresearchgate.netschrodinger.comschrodinger.com. For example, DFT calculations, often combined with methods like the Gauge-Independent Atomic Orbital (GIAO) approach for NMR, can accurately predict chemical shifts and coupling constants nih.govresearchgate.netresearchgate.net. Similarly, IR frequencies can be computed and compared to experimental spectra, with scaling factors often applied to improve agreement researchgate.netnih.govresearchgate.net. Advanced computational packages like Jaguar Spectroscopy are designed for such predictions, facilitating the characterization of molecular structures and stereochemistry without the need for experimental crystallization in some cases schrodinger.comschrodinger.com. For instance, studies have shown good agreement between experimental and calculated vibrational frequencies and chemical shifts for indene derivatives using DFT researchgate.netnih.gov.
Table 2: Computational Methods for Spectroscopic Parameter Prediction
| Spectroscopic Technique | Computational Method/Approach | Basis Set Examples | Software/Tools | Application Focus | Citation(s) |
| NMR Spectroscopy | Density Functional Theory (DFT), GIAO | 6-31G(d), 6-311++G(d,p) | Gaussian, ORCA, Jaguar | Chemical shift prediction, coupling constant calculation, structure elucidation, assignment of experimental signals, conformational analysis | researchgate.netnih.govresearchgate.netschrodinger.comresearchgate.net |
| IR Spectroscopy | Density Functional Theory (DFT), Harmonic Frequency Analysis | 6-31G(d), 6-311++G(d,p) | Gaussian, ORCA, Jaguar | Vibrational frequency prediction, molecular structure validation, comparison with experimental FT-IR spectra | researchgate.netnih.govresearchgate.net |
| UV-Vis Spectroscopy | Time-Dependent Density Functional Theory (TD-DFT) | Varies | Jaguar | Prediction of electronic transitions, absorption spectra, photovoltaic properties | researchgate.netschrodinger.comresearchgate.net |
| VCD/ECD Spectroscopy | DFT, Pseudo-spectral DFT, Analytic Second Derivatives | Varies | Jaguar | Determination of stereo configuration, conformational averaging, alignment with experimental spectra | schrodinger.comschrodinger.com |
Compound List:
this compound
Indene
2-(naphthalen-2-ylmethyl)-2,3-dihydro-1H-indene-1,2-diol
1-(3,4-dimethoxyphenyl)-3-methoxy-3-(4-nitrophenyl)propane-1,2-diol chloroform
Tetrahydro-1H-indene
5,5′-dimethoxy-1,3-bis(3-(trifluoromethyl)phenyl)-3,3a-dihydro-1H-spiro[cyclopenta[a]indene-2,2′-indene]-1′,8(3′H,8aH)-dione
1H-Indene-1,3(2H)-dione
2-(1-oxo-1 H-inden-3-yl)-2H-indene-1,3-dione
Indene[1,2-b]Quinoxalin-11-Alkone Thiosemicarbazone
2,3-Dihydro-1H-indene
5,6-dinitro-1H-indene-1,3(2H)-dione
1H-Indene-5-methanol, 2,3-dihydro-alpha-(1-((3-phenylpropyl)amino)ethyl)-
Applications of 1h Indene 1 Methanol in Contemporary Organic Synthesis and Materials Chemistry
Role of 1H-Indene-1-methanol as a Chiral Building Block in Asymmetric Synthesis
The indene (B144670) framework, particularly when functionalized with chiral centers or substituents, serves as a valuable chiral building block in asymmetric synthesis. The presence of a hydroxyl group in this compound suggests potential for derivatization into chiral auxiliaries or ligands. While direct examples of this compound being used as a chiral building block are not detailed in the search results, related indene and indane structures have been employed in stereoselective transformations.
Precursor to Chiral Ligands for Asymmetric Catalysis
Chiral ligands are crucial for directing the stereochemical outcome of catalytic reactions. Indane derivatives, such as those derived from indan-1-one, have been synthesized and evaluated as chiral ligands for asymmetric catalysis, including in palladium-catalyzed allylic substitution reactions google.com. The structural rigidity of the indene core can contribute to effective stereochemical control. Although specific research on this compound as a precursor to chiral ligands is not found in the provided snippets, its hydroxyl functionality offers a handle for synthesizing phosphine (B1218219), amine, or other coordinating moieties, which are common features of effective chiral ligands.
Stereoselective Synthesis of Complex Polycyclic Systems
Indene derivatives are foundational to the synthesis of various complex polycyclic systems. For instance, electrocyclization reactions involving indene skeletons have been utilized to generate polycyclic indene systems semanticscholar.org. Furthermore, transformations of indene skeletons have led to the formation of isoquinolines nih.gov and other heterocyclic frameworks. The potential for this compound to participate in cyclization reactions, either through its hydroxyl group or the indene double bond, could facilitate the construction of intricate polycyclic molecular architectures with controlled stereochemistry.
This compound in the Development of Novel Synthetic Methodologies
The reactivity of the indene moiety, including its double bond and aromatic ring, makes it a substrate of interest for developing new synthetic methodologies. For example, transformations such as bromination and epoxidation of tetrahydro-1H-indene have been reported sigmaaldrich.com. Indene derivatives have also been employed in indole-substituted indene synthesis ontosight.ai and in reactions leading to isoquinolines nih.gov. The specific functional groups present in this compound, such as the hydroxyl group and the indene double bond, could be leveraged in the development of novel reaction sequences or catalytic processes.
Potential in Polymer and Materials Science (excluding properties/performance of final materials)
The indene structure is recognized for its utility in materials science, particularly in the realm of polymers. Indene itself can be polymerized to form polyindene solubilityofthings.comontosight.ai, and derivatives have been explored as monomers for various polymerization techniques ontosight.aiacs.org.
Monomer or Intermediate in Polymerization Research
Indene and its derivatives have been investigated as monomers in polymerization research. For instance, 1-methylene-1H-indene derivatives have shown spontaneous polymerization ontosight.ai, and indene has been used in controlled cationic polymerization solubilityofthings.com. While this compound has not been specifically identified as a monomer in the provided literature, its structure, featuring both an alkene-like double bond within the five-membered ring and a hydroxyl group, could potentially be exploited in various polymerization strategies, such as condensation polymerization or as a functional comonomer.
Precursor for Advanced Materials with Tailored Chemical Structures
The indene scaffold can serve as a precursor for advanced materials. For example, indene has been used in the synthesis of C60 derivatives solubilityofthings.com. A related compound, 1H-Indene-5-methanol, 2,3-dihydro-alpha-(1-(octylamino)ethyl)-, has been suggested for potential applications in materials science due to its amphiphilic nature, implying roles in surfactant design or self-assembled structures. The hydroxyl group in this compound provides a site for further chemical modification, enabling the synthesis of more complex molecules or functional units that could be incorporated into advanced materials with tailored chemical structures.
Emerging Research Frontiers and Future Prospects for 1h Indene 1 Methanol
Integration with Flow Chemistry and Automated Synthesis Platforms
No specific studies detailing the synthesis or transformation of 1H-Indene-1-methanol using flow chemistry or automated synthesis platforms were identified in the available literature.
Exploration of Novel Catalytic Systems for this compound Transformations
The scientific literature does not currently contain focused research on the exploration of novel catalytic systems for carrying out transformations on this compound. While one study mentions the catalytic activity of an acidic ionic liquid for synthesizing coumarin derivatives, it does not involve the subject compound. asccramanandnagar.in
Advanced In Situ Spectroscopic Monitoring of this compound Reactions
There is no available research that employs advanced in situ spectroscopic techniques to monitor reactions involving this compound.
Machine Learning and AI Applications in this compound Chemical Space Exploration
While machine learning is being applied to natural product research broadly, no studies were found that specifically use these methods to explore the chemical space of this compound. researchgate.net
Uncharted Reactivity and Derivatization Pathways of this compound
Detailed investigations into novel reactivity and the exploration of new derivatization pathways for this compound are not present in the current body of scientific literature.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1H-Indene-1-methanol, and how can reaction conditions be optimized for yield?
- Methodology : Begin with Friedel-Crafts alkylation of indene derivatives, followed by hydroxylation or reduction of carbonyl intermediates. Optimize catalysts (e.g., Lewis acids like AlCl₃) and solvent systems (polar aprotic solvents) to enhance regioselectivity. Monitor reaction progress via TLC or GC-MS. Yield optimization may involve temperature control (e.g., 0–25°C) and stoichiometric adjustments of reducing agents like NaBH₄ or LiAlH₄. Reference PubChem data for structural validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
- Methodology : Use H and C NMR to confirm the presence of the indene backbone (aromatic protons at δ 6.5–7.5 ppm) and the methanol group (-CH₂OH, δ 3.5–4.5 ppm). IR spectroscopy identifies O-H stretching (3200–3600 cm⁻¹) and C-O bonds (1050–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 146.19 (C₁₀H₁₀O⁺). Cross-check with NIST reference spectra for consistency .
Q. What are the known stability issues of this compound under different storage conditions, and how can degradation be mitigated?
- Methodology : The compound is prone to oxidation and moisture absorption. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w. Monitor degradation via HPLC for byproducts (e.g., indene ketones). Gas-phase ion energetics data from NIST suggest thermal decomposition above 150°C, requiring controlled heating in synthetic applications .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of this compound in novel reactions?
- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Simulate reaction pathways (e.g., esterification or etherification) using Gaussian or ORCA software. Validate models against experimental kinetic data. Docking studies (as in ) can assess interactions with biological targets, though this requires caution due to limited bioactivity data for the compound .
Q. What strategies resolve contradictions in spectral data when synthesizing derivatives of this compound?
- Methodology : For ambiguous NMR signals (e.g., overlapping aromatic peaks), use 2D techniques like COSY or HSQC. Compare experimental IR stretches with computational vibrational spectra. If mass spectral fragments conflict with expected pathways, employ tandem MS/MS or isotopic labeling. Refer to qualitative research frameworks ( ) to systematically document anomalies and iteratively refine synthetic protocols .
Q. What role does this compound play as an intermediate in multi-step organic syntheses, and how can its regioselectivity be controlled?
- Methodology : The compound serves as a precursor for indene-based polymers or chiral ligands. Control regioselectivity by modifying steric/electronic effects—e.g., bulky substituents on the indene ring direct functionalization to the 1-position. Use chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived catalysts) to access enantiopure derivatives. Monitor regiochemical outcomes via X-ray crystallography or NOE NMR experiments .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines.
- Cross-reference experimental data with authoritative databases (PubChem, NIST) to ensure reproducibility.
- For advanced applications, integrate computational and experimental workflows to address mechanistic uncertainties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
